molecular formula C17H18N4O2 B12281495 5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide

5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide

Cat. No.: B12281495
M. Wt: 310.35 g/mol
InChI Key: JVQTYQQBCOYLPS-UHFFFAOYSA-N
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Description

5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the oxazole ring: This involves the cyclization of an α-haloketone with an amide.

    Coupling of the pyrazole and oxazole rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the oxazole ring.

    2-phenyl-1,2-oxazole-3-carboxamide: Similar structure but lacks the pyrazole ring.

Uniqueness

5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide is unique due to the presence of both the pyrazole and oxazole rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

5-methyl-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H18N4O2/c1-12-9-16(20-23-12)17(22)18-8-7-13-3-5-14(6-4-13)15-10-19-21(2)11-15/h3-6,9-11H,7-8H2,1-2H3,(H,18,22)

InChI Key

JVQTYQQBCOYLPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C

Origin of Product

United States

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